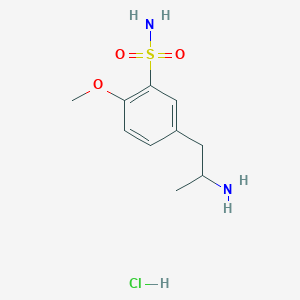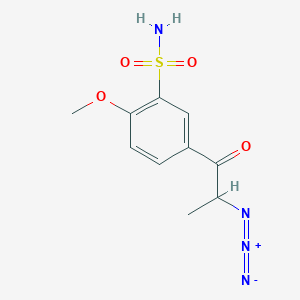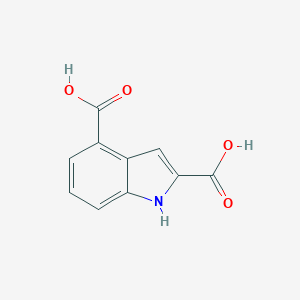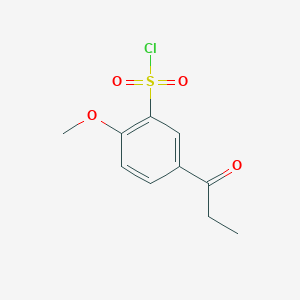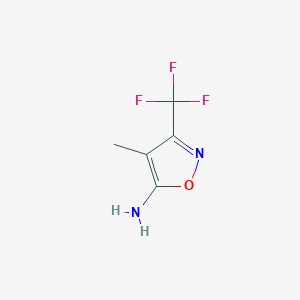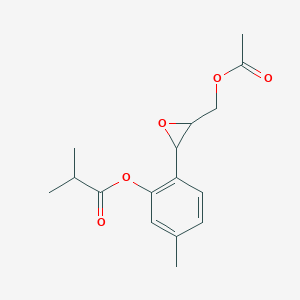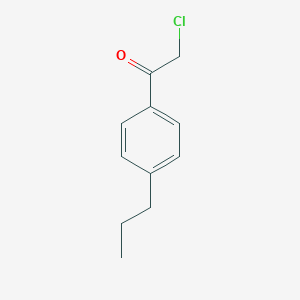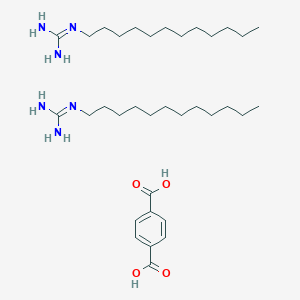
Dodecylguanidine terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylguanidine terephthalate (DGT) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a cationic surfactant that is used in various applications, including biomedical research, drug delivery, and material science. DGT has been shown to have a strong affinity for biological membranes, which makes it an ideal tool for studying membrane interactions and cellular processes.
Aplicaciones Científicas De Investigación
Dodecylguanidine terephthalate has been widely used in scientific research due to its unique properties. It has been shown to interact with biological membranes and can be used to study membrane structure, function, and dynamics. Dodecylguanidine terephthalate has also been used in drug delivery applications, where it can be used to encapsulate drugs and target specific cells or tissues. Additionally, Dodecylguanidine terephthalate has been used in material science, where it can be used to modify the properties of polymers and other materials.
Mecanismo De Acción
Dodecylguanidine terephthalate interacts with biological membranes through electrostatic interactions between the positively charged Dodecylguanidine terephthalate molecule and the negatively charged membrane surface. This interaction can lead to changes in membrane structure and function, including changes in membrane fluidity, permeability, and stability. Dodecylguanidine terephthalate can also induce membrane fusion and disrupt membrane integrity, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Dodecylguanidine terephthalate has been shown to have a range of biochemical and physiological effects. It can induce cell death in various cell types, including cancer cells, and has been shown to have antimicrobial properties. Dodecylguanidine terephthalate can also affect cellular processes, such as cell signaling, gene expression, and protein synthesis. Additionally, Dodecylguanidine terephthalate has been shown to affect lipid metabolism and can modulate the activity of enzymes involved in lipid synthesis and degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dodecylguanidine terephthalate has several advantages for lab experiments, including its ability to interact with biological membranes and its versatility in various applications. However, there are also limitations to using Dodecylguanidine terephthalate, including its potential toxicity and the need for careful optimization of the synthesis method to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
Direcciones Futuras
There are several future directions for research involving Dodecylguanidine terephthalate. One area of interest is the development of Dodecylguanidine terephthalate-based drug delivery systems for targeted drug delivery. Additionally, there is potential for using Dodecylguanidine terephthalate in the development of new materials with unique properties. Further research is also needed to better understand the biochemical and physiological effects of Dodecylguanidine terephthalate and to optimize the synthesis method for specific applications.
Conclusion:
Dodecylguanidine terephthalate is a unique chemical compound that has gained significant attention in the scientific community due to its properties and versatility. It has been shown to have a range of applications in scientific research, including the study of biological membranes, drug delivery, and material science. Further research is needed to fully understand the potential of Dodecylguanidine terephthalate and to optimize its use in various applications.
Métodos De Síntesis
Dodecylguanidine terephthalate can be synthesized through a two-step process involving the reaction of dodecylamine with terephthalic acid. The first step involves the formation of dodecylamine terephthalate, which is then reacted with guanidine to form Dodecylguanidine terephthalate. The synthesis method can be optimized by adjusting the reaction conditions, such as temperature, pH, and reaction time, to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
Propiedades
Número CAS |
19727-17-4 |
|---|---|
Nombre del producto |
Dodecylguanidine terephthalate |
Fórmula molecular |
C34H64N6O4 |
Peso molecular |
620.9 g/mol |
Nombre IUPAC |
2-dodecylguanidine;terephthalic acid |
InChI |
InChI=1S/2C13H29N3.C8H6O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*2-12H2,1H3,(H4,14,15,16);1-4H,(H,9,10)(H,11,12) |
Clave InChI |
PHXJHTRGDGMVKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Sinónimos |
N-Dodecylguanidine terephthalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



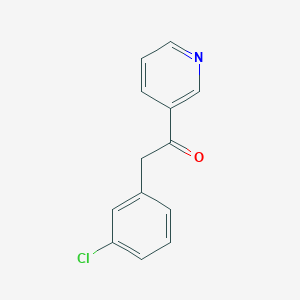
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)



